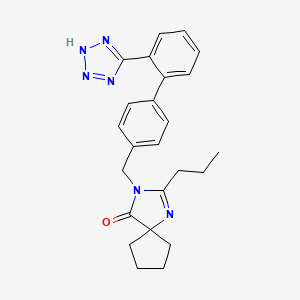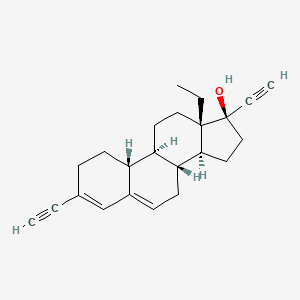
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is a chemical compound that features a quinazoline ring substituted with bromine atoms at positions 6 and 8, and a cyclohexanol moiety at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic or basic conditions.
Attachment of Cyclohexanol: The final step involves the nucleophilic substitution reaction where cyclohexanol is introduced to the brominated quinazoline derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of 4-(quinazolin-3(4H)-yl)cyclohexanol.
Substitution: Formation of 4-(6,8-disubstituted quinazolin-3(4H)-yl)cyclohexanol derivatives.
Scientific Research Applications
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline ring play a crucial role in binding to these targets, leading to modulation of their activity. The cyclohexanol moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(6,8-dichloroquinazolin-3(4H)-yl)cyclohexanol
- 4-(6,8-difluoroquinazolin-3(4H)-yl)cyclohexanol
- 4-(6,8-diiodoquinazolin-3(4H)-yl)cyclohexanol
Uniqueness
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is unique due to the presence of bromine atoms, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLBUAMNBQDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of identifying 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol in Ambroxol formulations?
A1: Identifying and characterizing impurities in drug formulations like Ambroxol is crucial for ensuring drug safety and efficacy. The presence of even small amounts of impurities can potentially impact the drug's stability, efficacy, and safety profile.
Q2: How was 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol structurally characterized in the study?
A: The study employed a combination of techniques to confidently characterize the isolated impurity []. After isolation via preparative HPLC, the structure of 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol was elucidated using:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

